molecular formula C21H18Cl2N8S2 B4537081 N'-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA

N'-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA

Cat. No.: B4537081
M. Wt: 517.5 g/mol
InChI Key: HXUZFPZNZXJHJD-UHFFFAOYSA-N
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Description

N’-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA is a complex organic compound that features a combination of pyrazole and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with hydrazine to yield the pyrazole derivative. This intermediate is further reacted with 3-chlorophenyl isothiocyanate to form the final thiourea compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N’-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N’-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA is unique due to its specific combination of pyrazole and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[[4-[(3-chlorophenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N8S2/c22-14-3-1-5-16(7-14)26-20(32)28-18-9-24-30(11-18)13-31-12-19(10-25-31)29-21(33)27-17-6-2-4-15(23)8-17/h1-12H,13H2,(H2,26,28,32)(H2,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUZFPZNZXJHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N'-{1-[(4-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLOROPHENYL)THIOUREA

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